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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenyl)ethanone

Cat. No.: B1346570

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and reported spectral
data for the aromatic ketone, 1-(2,6-Dimethylphenyl)ethanone (also known as 2',6'-
dimethylacetophenone). The information herein is curated to assist in the structural elucidation,
identification, and purity assessment of this compound, which serves as a valuable
intermediate in organic synthesis. This document details the theoretical and observed data for
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Core Spectroscopic Data

The following sections and tables summarize the key spectral data for 1-(2,6-
Dimethylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule.

1H NMR Spectroscopy

The proton NMR spectrum of 1-(2,6-Dimethylphenyl)ethanone is expected to show three
distinct signals corresponding to the aromatic protons, the methyl protons on the aromatic ring,
and the acetyl methyl protons. Due to the symmetrical nature of the 2,6-disubstituted phenyl
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ring, the two ortho-methyl groups are chemically equivalent, and the aromatic protons at the 3,
4, and 5 positions will exhibit a specific splitting pattern.

13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule. For 1-(2,6-Dimethylphenyl)ethanone, a total of 8 distinct signals are expected,
corresponding to the carbonyl carbon, the four unique carbons of the aromatic ring, the two
equivalent aromatic methyl carbons, and the acetyl methyl carbon. While specific experimental
data from the searches was limited, a representative spectrum is available in spectral
databases.[1]

Table 1: Predicted *H and 3C NMR Data for 1-(2,6-Dimethylphenyl)ethanone

Predicted Chemical Shift (9,

Nucleus Assignment
ppm)

Aromatic CH (meta and para
H ~72-7.4

protons)
H ~2.5 Acetyl CHs
H ~2.2 Aromatic CHs
13C >200 C=0 (Ketone)

Quaternary aromatic C (C1,
13C ~135-140

C2, C6)
13C ~128-130 Aromatic CH (C3, C5)
13C ~125-128 Aromatic CH (C4)
13C ~30 Acetyl CHs
13C ~20 Aromatic CHs

Note: Predicted values are based on standard chemical shift tables and analysis of similar
structures. Actual experimental values may vary slightly.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-(2,6-Dimethylphenyl)ethanone will be characterized by the presence of a
strong absorption band corresponding to the carbonyl (C=0) group of the ketone.

Table 2: Characteristic IR Absorption Bands for 1-(2,6-Dimethylphenyl)ethanone

Wavenumber (cm™1) Intensity Assignment

~3050 - 3000 Medium C-H stretch (Aromatic)

~2980 - 2850 Medium C-H stretch (Aliphatic - CHs)
~1690 - 1670 Strong C=0 stretch (Aromatic Ketone)
~1600, ~1470 Medium-Strong C=C stretch (Aromatic Ring)

C-C(=0)-C stretch and

~1260 Strong )
bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For 1-(2,6-Dimethylphenyl)ethanone, the mass
spectrum is expected to show a molecular ion peak corresponding to its molecular weight
(148.2 g/mol ), along with several characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for 1-(2,6-Dimethylphenyl)ethanone

m/z Relative Abundance Assignment

148 Moderate [M]* (Molecular lon)
133 High [M - CH3]*

105 Moderate [M - CHsCOJ*

77 Moderate [CeHs]

43 High [CHsCO]J* (Base Peak)
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described
above.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of 1-(2,6-Dimethylphenyl)ethanone into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d
(CDCIs) or Dimethyl sulfoxide-deé (DMSO-de).[2]

e Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a
concentration of about 0.03% (v/v).[2]

o Securely cap the vial and gently agitate or vortex until the sample is fully dissolved.[2]
e Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve homogeneity.

o For *H NMR, acquire the spectrum using standard parameters, typically with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e For 3C NMR, a greater number of scans will be necessary due to the low natural abundance
of the 13C isotope.

e Process the raw data using Fourier transformation, followed by phase and baseline
correction.

» Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
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Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 1-(2,6-Dimethylphenyl)ethanone with approximately 100-200
mg of dry potassium bromide (KBr) in an agate mortar.

o Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
Sample Preparation (Thin Film Method):

o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or
acetone).

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the sample.

Data Acquisition:
o Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.
e Record the spectrum, typically in the range of 4000-400 cm~1.

e Perform a background scan with an empty sample holder and subtract it from the sample
spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

¢ Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or through a gas chromatography (GC) inlet.

o For Electron lonization (El), the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV).

Data Acquisition:
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e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o A detector records the abundance of each ion.

e The data is presented as a mass spectrum, which is a plot of relative ion abundance versus
m/z.

Visualizations
Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
1-(2,6-Dimethylphenyl)ethanone.
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Caption: Workflow for the spectral analysis of 1-(2,6-Dimethylphenyl)ethanone.
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Proposed Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for 1-(2,6-
Dimethylphenyl)ethanone under electron ionization conditions.
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Caption: Proposed fragmentation of 1-(2,6-Dimethylphenyl)ethanone in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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